molecular formula C5H13BO2 B1283381 Isopentylboronic acid CAS No. 98139-72-1

Isopentylboronic acid

Cat. No.: B1283381
CAS No.: 98139-72-1
M. Wt: 115.97 g/mol
InChI Key: UVMWVBMFEDQYRW-UHFFFAOYSA-N
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Description

Isopentylboronic acid is a boron-containing organic compound with the chemical formula C5H13BO2. It is widely used in organic synthesis, particularly in the catalysis of cross-coupling reactions such as the Suzuki reaction. This compound is known for its ability to react with aryl halides to form alkylboronic esters and metal salts .

Biochemical Analysis

Biochemical Properties

Isopentylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can form reversible covalent complexes with diols and other Lewis bases, making it useful in sensing applications and molecular recognition .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in these pathways. For example, its interaction with serine proteases can lead to altered proteolytic activity, impacting processes such as cell migration, apoptosis, and inflammation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound acts as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The boronic acid group of this compound interacts with the hydroxyl groups of serine residues in the active site, forming a stable tetrahedral intermediate. This interaction inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, this compound can affect the mevalonate pathway, which is essential for the synthesis of isoprenoids and cholesterol. By inhibiting key enzymes in these pathways, this compound can modulate metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with boron transporters, which facilitate its uptake and distribution within the cell. The localization and accumulation of this compound can be influenced by these transporters, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentylboronic acid can be synthesized through various methods. One common approach involves the reaction of isopentyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Isopentylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alkylboronic esters, alkyl halides, and various boronic acid derivatives .

Mechanism of Action

The mechanism by which isopentylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki cross-coupling reactions, it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of an alkylboronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Isopentylboronic acid can be compared with other boronic acids such as phenylboronic acid and methylboronic acid. While all these compounds are used in cross-coupling reactions, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:

Properties

IUPAC Name

3-methylbutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMWVBMFEDQYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567680
Record name (3-Methylbutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-72-1
Record name (3-Methylbutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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